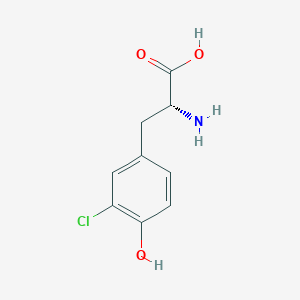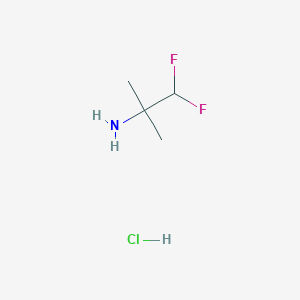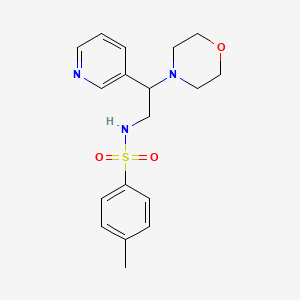
3-Cloro-D-tirosina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-D-tyrosine is a derivative of the amino acid tyrosine, where a chlorine atom replaces one of the hydrogen atoms on the aromatic ring Its chemical formula is C9H10ClNO3
Aplicaciones Científicas De Investigación
3-Chloro-D-tyrosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein modification and its potential effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent or as a marker for certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
3-Chloro-D-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in various biological processes . Tyrosine is a precursor to several neurotransmitters and hormones, including catecholamines and thyroid hormones . Therefore, it’s plausible that 3-Chloro-D-tyrosine may interact with the same or similar targets as tyrosine.
Mode of Action
It’s known that tyrosine and its derivatives can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . These modifications can alter the function, localization, turnover, and protein-protein interactions of the target proteins
Biochemical Pathways
Tyrosine is involved in numerous biochemical pathways, including the synthesis of neurotransmitters, catecholamines, thyroid hormones, and melanin . It’s also a key component in the shikimate pathway, which gives rise to other aromatic amino acids . Given that 3-Chloro-D-tyrosine is a derivative of tyrosine, it’s likely that it may affect similar biochemical pathways.
Pharmacokinetics
It’s known that tyrosine and its derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by various enzymes and excreted primarily in the urine . The specific ADME properties of 3-Chloro-D-tyrosine, including its bioavailability, are yet to be determined.
Result of Action
Tyrosine and its derivatives are known to play crucial roles in various biological processes, including protein synthesis, signal transduction, and hormone production
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of compounds . .
Análisis Bioquímico
Biochemical Properties
3-Chloro-D-tyrosine can participate in a variety of biochemical reactions. It is formed from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine . It has been used as a biomarker of oxidative damage induced by MPO . It also exhibits stronger antioxidant properties in Hb-induced oxidative stress .
Cellular Effects
It is known that the presence of 3-Chloro-D-tyrosine in proteins can indicate the presence of oxidative stress, which can have various effects on cellular processes .
Molecular Mechanism
It is known that it is formed through the action of the enzyme myeloperoxidase (MPO), which catalyzes the formation of hypochlorous acid from hydrogen peroxide and chloride ions . Hypochlorous acid can then react with tyrosine residues in proteins to form 3-Chloro-D-tyrosine .
Metabolic Pathways
3-Chloro-D-tyrosine is involved in the metabolic pathway of tyrosine. It is formed from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chloro-D-tyrosine can be synthesized through several methods. One common approach involves the chlorination of D-tyrosine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-D-tyrosine may involve large-scale chlorination processes using automated reactors. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity. Post-reaction purification steps, including crystallization and chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert 3-Chloro-D-tyrosine to its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
3-Chloro-L-tyrosine: Similar in structure but with a different stereochemistry.
3-Iodo-D-tyrosine: Contains an iodine atom instead of chlorine.
3-Nitro-D-tyrosine: Contains a nitro group instead of chlorine.
Comparison: 3-Chloro-D-tyrosine is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological molecules, making it valuable for specific applications.
Propiedades
IUPAC Name |
(2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBBAGYTKWBCD-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2365236.png)

![3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2365239.png)

![1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide](/img/structure/B2365244.png)
![5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2365245.png)



![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2365253.png)

![N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/new.no-structure.jpg)

